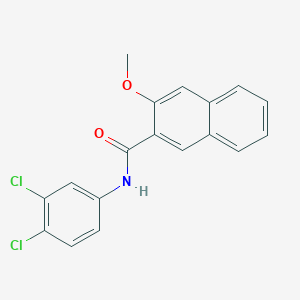
N-(3,4-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group and a carboxamide group, which is further substituted with a 3,4-dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with 3,4-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-hydroxy-N-(3,4-dichlorophenyl)naphthalene-2-carboxamide.
Reduction: N-(3,4-dichlorophenyl)-3-methoxynaphthalene-2-amine.
Substitution: N-(3-methoxy-4-substituted-phenyl)-3-methoxynaphthalene-2-carboxamide.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide: Characterized by the presence of a methoxy group on the naphthalene ring.
N-(3,4-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(3,4-dichlorophenyl)-3-methoxynaphthalene-2-amine: Similar structure but with an amine group instead of a carboxamide group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and carboxamide groups on the naphthalene ring, along with the dichlorophenyl substitution, makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-23-17-9-12-5-3-2-4-11(12)8-14(17)18(22)21-13-6-7-15(19)16(20)10-13/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSBSALFCXGBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine](/img/structure/B5683311.png)
![(3S*,4R*)-1-{[(2-fluorobenzyl)(methyl)amino]acetyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5683316.png)
![N-[(3S*,4R*)-1-(1H-indazol-1-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5683321.png)
![5-(4-chlorophenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5683351.png)
![2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline](/img/structure/B5683355.png)
![2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-5-methylpyrazine](/img/structure/B5683358.png)
![12-methylspiro[12,14,15,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclopentane]-11-one](/img/structure/B5683359.png)
![1-(2-furylmethyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5683362.png)
![2-(3-methylbutyl)-8-(morpholin-4-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683374.png)

![N-(2-fluorophenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5683385.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5683398.png)
![2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5683405.png)
![N~1~,N~1~-dimethyl-N~3~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5683408.png)
